Perchloropyridazine

Description

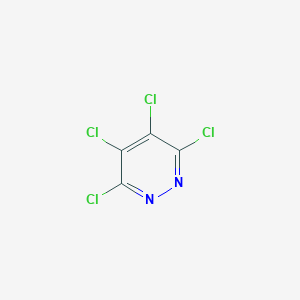

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5,6-tetrachloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4N2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKMAPVHLBPKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290804 | |

| Record name | tetrachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20074-67-3 | |

| Record name | Pyridazine, tetrachloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Perchlorinated Heterocyclic Compounds

Perchlorinated heterocyclic compounds are a class of molecules where all hydrogen atoms on the heterocyclic ring have been substituted by chlorine atoms. This extensive chlorination dramatically alters the chemical and physical properties of the parent heterocycle. The presence of multiple electron-withdrawing chlorine atoms renders the aromatic ring electron-deficient, making these compounds highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. benthambooks.commasterorganicchemistry.com This heightened reactivity is a key feature that distinguishes them from their non-chlorinated analogs and forms the basis of their synthetic utility.

The introduction of chlorine atoms also impacts the physical properties of the heterocyclic system. For instance, perhalogenation increases the density of the compound compared to the parent heterocycle. benthambooks.com Furthermore, the electronic landscape of the ring is significantly modified, influencing properties such as basicity and dipole moment. benthambooks.com The unique reactivity and properties of perchlorinated heterocycles have made them valuable intermediates in organic synthesis, particularly for the preparation of highly substituted and polyfunctionalized heterocyclic systems that would be challenging to access through other synthetic routes. researchgate.netsid.ir Their utility also extends to the synthesis of the corresponding polyfluorinated compounds, which are of great interest in medicinal and materials science, through halogen exchange reactions. researchgate.net

Foundational Research Trajectories of Perchloropyridazine and Its Congeners

Research into polychloroheteroaromatic compounds is not a recent development, with some studies dating back several decades. researchgate.net The initial interest in these compounds was spurred by the industrial importance of molecules like cyanuric chloride (trichloro-s-triazine) and the discovery that many polychloroheteroaromatics exhibit a broad spectrum of biological activities, finding use as herbicides and pesticides. researchgate.net

The synthesis of perchloropyridazine itself typically involves the chlorination of pyridazine (B1198779). smolecule.com One method involves the direct chlorination of pyridine (B92270) in the vapor phase at high temperatures, which can ultimately lead to pentachloropyridine (B147404). nih.govgoogle.com A patented synthesis technique for pentachloropyridine involves the vaporization of pyridine, mixing it with chlorine and an inert gas, followed by a catalytic chlorination reaction. google.com

The reactivity of this compound and its congeners, such as pentachloropyridine, is dominated by nucleophilic aromatic substitution. benthambooks.comdokumen.pub The positions on the ring most susceptible to nucleophilic attack are generally the 2- and 4-positions, as the ring nitrogen atoms can stabilize the negative charge in the transition state (Meisenheimer intermediate). masterorganicchemistry.comdokumen.pub The regioselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. sid.irrsc.org For instance, with pentachloropyridine, larger nucleophiles tend to react at the less sterically hindered 2-position, while smaller nucleophiles may favor the 4-position. sid.irdokumen.pub

Strategic Importance of Perchloropyridazine As a Synthetic Building Block

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridazine derivatives aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including the pyridazine family.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgtandfonline.comresearchgate.net This method has been successfully applied to the synthesis of various pyridazine derivatives. nih.gov The key advantage of microwave heating is its efficiency in transferring energy directly to the reacting molecules, which can lead to remarkable rate enhancements and sometimes even altered selectivity. asianpubs.orgnih.gov

Research has demonstrated the efficient synthesis of polyfunctional pyridazine derivatives under microwave irradiation, which facilitates short reaction times and produces high yields. tandfonline.comtandfonline.comsotelolab.es For instance, the synthesis of 2-substituted phenyl-10H-pyridazin.(6,1-b)quinazoline-10-one and 6-substituted phenyl tetrazolo.(1,5-b)pyridazine derivatives was achieved in just 1-3 minutes using microwave assistance. asianpubs.org Similarly, novel 1-thiazolyl-pyridazinedione derivatives have been prepared through a multicomponent synthesis under microwave irradiation at 500 W and 150 °C for 2 minutes. mdpi.com The development of microwave-assisted protocols for producing sulfonamide derivatives incorporating a pyridazine moiety also highlights the efficiency of this technique. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Pyridazine Derivatives

| Product | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl-5-cyano-1,6-dihydro-4-methyl-6-oxo-1-(4-X-phenyl)pyridazine-3-carboxylates | Hydrazones, ethyl cyanoacetate, ammonium (B1175870) acetate, acetic acid | Domestic microwave oven | Short | Almost quantitative | tandfonline.com |

| 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-one derivatives | Compound 3 and anthranilic acid in methanol | Microwave irradiation | 1-3 min | Not specified | asianpubs.org |

| 1-thiazolyl-pyridazinedione derivatives | Multicomponent synthesis | Microwave oven, 500 W, 150 °C | 2 min | High/efficient | mdpi.com |

| 3,4,6-tri-substituted pyridazine derivatives | Hydrazine, 4,6-diketone, 4,6-ketoacid | Microwave energy, basic conditions | Variable | High, efficient | georgiasouthern.edu |

Solvent-Free and Environmentally Benign Reaction Media

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. Solvent-free synthesis, frequently combined with microwave irradiation, offers a cleaner and more efficient alternative. tandfonline.comresearchgate.net This approach not only simplifies the work-up procedure but also reduces waste and potential environmental contamination. tandfonline.com

Several studies have reported the successful synthesis of polyfunctional pyridazine derivatives under solvent-free conditions, leading to high yields and significantly shorter reaction times. tandfonline.comtandfonline.com For example, the Hantzsch-like multi-component condensation to produce functionalized pyridines has been effectively carried out under solvent-free conditions at 80 °C. conicet.gov.ar The use of water as a green solvent is another important strategy. An efficient method for preparing pyridazine derivatives involves a three-component reaction using water as the solvent under ultrasonic irradiation, which proceeds rapidly and gives high yields. growingscience.comgrowingscience.com

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis of Pyridazines

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of bis-pyrimidines | Conventional (refluxing water) | 4 h | ~72-74% | nih.gov |

| Ultrasound (in water) | 45 min | ~82-84% | ||

| Synthesis of pyridazine derivatives | Conventional | Hours | Lower | tandfonline.comresearchgate.net |

| Microwave (Solvent-Free) | Minutes | High |

Photocatalytic and Biocatalytic Approaches in this compound Synthesis

Visible-light photocatalysis is a rapidly developing field in organic synthesis, offering mild and highly selective routes to complex molecules. nih.gov This strategy has been applied to construct diversely functionalized pyridazine derivatives through radical cyclizations of unsaturated hydrazones. nih.gov One method employs a perylenequinonoid pigment, cercosporin, as a photocatalyst to synthesize 1,4,5,6-tetrahydropyridazine (B8734711) derivatives through a [4+2] annulation of azoalkenes under mild conditions. nih.gov Another approach uses quinolinone as an organic photocatalyst to generate phosphinoyl and carbamoyl (B1232498) radicals, which can then react with heteroarenium derivatives, demonstrating a method for site-divergent pyridine (B92270) functionalization. acs.org These photocatalytic methods are significant as they often operate at ambient temperatures and can avoid the use of stoichiometric activation reagents. nih.govacs.org

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, represents a highly sustainable synthetic approach. numberanalytics.com While specific biocatalytic routes for this compound are not extensively detailed, the use of chitosan (B1678972) as a heterogeneous phase transfer basic biocatalyst in the synthesis of thiazolyl-pyridazinedione derivatives showcases the potential of biocatalysts in this area. mdpi.com The development of biocatalytic methods for pyridine and pyridazine synthesis is an active area of research, promising environmentally friendly production routes. numberanalytics.com

Ultrasonication-Mediated Synthesis

The use of ultrasound irradiation in organic synthesis, known as sonochemistry, can dramatically enhance reaction rates and yields. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, providing the energy for chemical transformations. This method has been successfully used for the facile synthesis of various pyridazine derivatives. growingscience.comresearchgate.net

A key advantage of ultrasonication is the significant reduction in reaction times, often from hours to minutes, under mild conditions. nih.govresearchgate.net It has been employed in the preparation of N-substituted-pyridazinones, where it was noted that the reaction time decreases substantially and high yields are obtained. researchgate.net Furthermore, a green and efficient method for preparing 6-aryl-3-methylpyridazine-4-carboxylic acid esters utilizes a three-component reaction in water under ultrasonic irradiation, completing in 3-5 minutes with good to high yields. growingscience.comgrowingscience.com A one-pot synthesis of poly(1,2,3-triazolyl)-substituted perchloropyridines was also achieved by applying ultrasonic irradiation to the reaction of terminal alkynes with aryl azides. rsc.org

Table 3: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-substituted-pyridazinones | Room Temperature | Longer | Lower | researchgate.net |

| Ultrasound | Substantially shorter | High | ||

| α,β-unsaturated esters (intermediate) | Conventional | 2.5 h | 72-73% | nih.gov |

| Ultrasound | 35 min | 82-84% | ||

| 6-aryl-3-methylpyridazine-4-carboxylic acid esters | Ultrasound (in water) | 3-5 min | Good to high | growingscience.com |

Advanced Synthetic Strategies for this compound Building Blocks in Materials Science

Perhalopyridines, the class of compounds that includes this compound (also known as pentachloropyridine), are highly attractive scaffolds in organic and materials chemistry. dokumen.pub Their high degree of halogenation makes them reactive towards nucleophilic substitution, rendering them valuable as versatile building blocks for constructing more complex, functional molecules for materials science applications. dokumen.pubrsc.org

Advanced synthetic strategies are employed to transform these perhalogenated cores into materials with desired properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. mdpi.com This methodology has been used to synthesize π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles, which exhibit second-order nonlinear optical properties, indicating their potential in optoelectronics. mdpi.com

Another advanced strategy involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach functional groups to the pyridazine core. A novel series of poly(1,2,3-triazolyl)-substituted perchloropyridines was successfully synthesized from terminal alkynes (derived from pentachloropyridine) and aryl azides under ultrasonic irradiation. rsc.org These resulting polytriazole structures can be further functionalized, for example, through Suzuki-Miyaura coupling reactions to create biaryl-embedded poly(1,2,3-triazoles), expanding their application in the synthesis of functional materials. rsc.org These strategies highlight how the reactive nature of the this compound scaffold is exploited to build complex architectures for advanced materials. springerprofessional.demdpi.com

Computational Analysis of Reaction Energy Landscapes

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms by analyzing the reaction energy landscape. mdpi.comcatalysis.blog A reaction energy landscape is a surface that maps the potential energy of a system as a function of the geometric coordinates of its atoms. molaid.com By mapping this surface, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways connecting them. luisrdomingo.com

For this compound, computational studies can provide deep insights into its reactivity:

Electronic Structure: DFT calculations can determine the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. This data helps to rationalize the high reactivity of the C4/C5 positions towards nucleophiles. nih.gov

Reaction Pathways: The entire pathway for a reaction, such as the SNAr mechanism, can be modeled. This allows for the characterization of the structures and energies of reactants, intermediates (like the Meisenheimer complex), transition states, and products. rsc.org

Activation Barriers: The energy difference between the reactants and the transition state (the activation energy or barrier) can be calculated. This allows for the theoretical prediction of reaction rates and helps explain why certain pathways (e.g., nucleophilic substitution) are favored over others (e.g., electrophilic substitution). mdpi.com

While specific, in-depth computational studies on this compound itself are not widely published, analyses of related molecules like 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine and other halogenated aromatics confirm the utility of these methods. acs.orgorgchemres.org Such studies validate the mechanistic proposals derived from experimental results, such as the structure of the Meisenheimer complex and the role of the nitrogen atoms in stabilizing it.

| Parameter | Description | Typical Finding for Perhalogenated Heterocycles |

|---|---|---|

| Atomic Charges (e.g., Mulliken, NBO) | Calculated partial charge on each atom. | Significant positive charge on ring carbons, especially C4/C5, indicating electrophilic sites. |

| LUMO Energy & Distribution | Energy of the Lowest Unoccupied Molecular Orbital. | Low LUMO energy indicates a good electron acceptor. Large orbital coefficients on C4/C5 predict sites of nucleophilic attack. |

| Activation Energy (ΔG‡) | The free energy barrier for a reaction step. | Lower activation barrier for nucleophilic attack at the C4 position compared to the C3 position. |

| Reaction Energy (ΔGrxn) | The overall free energy change of the reaction. | Negative value indicates a thermodynamically favorable (exergonic) substitution reaction. |

Identification and Characterization of Transition States

A transition state is a transient, high-energy configuration of atoms that occurs during a chemical reaction as reactants are converted into products. solubilityofthings.com For reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), the key transition state is often a Meisenheimer complex or a structure closely resembling it. This intermediate is characterized by the temporary formation of a new bond between the nucleophile and the carbon atom bearing the leaving group (a chlorine atom), leading to a temporary loss of aromaticity.

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks one of the electron-deficient carbon atoms of the pyridazine ring, breaking the aromatic system and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. wur.nl

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. wur.nl

The transition state for the first step (addition) is the highest energy point on the path to the Meisenheimer intermediate. ksu.edu.sa Characterizing this state involves determining its geometry, energy, and vibrational frequencies, often through computational methods like Density Functional Theory (DFT). sumitomo-chem.co.jpnih.gov These calculations can predict the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.com

Key Characteristics of the SNAr Transition State for this compound:

| Feature | Description |

| Geometry | The attacked carbon atom transitions from sp² to nearly sp³ hybridization, accommodating both the incoming nucleophile and the chlorine leaving group. Bond lengths and angles are distorted from those of the ground-state reactant. |

| Energy | Represents the maximum energy barrier along the reaction pathway to the intermediate. Its energy relative to the reactants determines the reaction rate. solubilityofthings.com |

| Charge Distribution | The negative charge from the incoming nucleophile is delocalized over the electron-withdrawing pyridazine ring and the remaining chlorine atoms. |

| Vibrational Analysis | A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-nucleophile bond forming and the C-Cl bond beginning to lengthen). sumitomo-chem.co.jp |

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to visualize the energetic pathway of a chemical reaction. arxiv.orgcnrs.fr It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. This mapping allows for the identification of reactants, products, transition states, and any reaction intermediates. nih.gov

For the SNAr reaction of this compound with a nucleophile, a reaction coordinate diagram would illustrate the two-step mechanism.

Reactants: this compound and the nucleophile are at an initial energy level.

First Transition State (TS1): An energy peak is reached as the nucleophile attacks the pyridazine ring. This represents the activation energy for the formation of the Meisenheimer intermediate.

Intermediate: A local energy minimum after TS1 represents the relatively stable, yet still reactive, Meisenheimer complex. solubilityofthings.com

Second Transition State (TS2): A second, typically lower, energy barrier must be overcome for the chloride ion to be expelled.

Hypothetical Reaction Coordinate for SNAr on this compound

| Point on Coordinate | Species | Relative Energy | Description |

| A | Reactants (this compound + Nucleophile) | Baseline | Starting materials before interaction. |

| B | First Transition State (TS1) | High | Energy maximum for the nucleophilic addition step. |

| C | Meisenheimer Intermediate | Intermediate | A valley on the energy profile; a short-lived but discrete species. |

| D | Second Transition State (TS2) | Moderate | Energy maximum for the elimination of the leaving group. |

| E | Products (Substituted Pyridazine + Cl⁻) | Low/High | Final products; energy is lower for an exothermic reaction. |

This detailed mapping provides a powerful tool for understanding reaction kinetics and selectivity, explaining why substitution occurs at a specific position on the ring. arxiv.orgcnrs.fr

This compound in Catalytic Cycles (if applicable as a ligand or substrate component)

While this compound itself is not commonly reported as a ligand in catalytic systems, its derivatives serve as important substrates in metal-catalyzed cross-coupling reactions. The high reactivity of the C-Cl bonds and the electron-deficient nature of the ring make these compounds suitable starting materials for constructing more complex molecules. rsc.orgrsc.org

A notable example is the use of this compound derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, the this compound moiety acts as the electrophilic substrate. Research has demonstrated the synthesis of novel poly(1,2,3-triazolyl)-substituted perchloropyridines, which subsequently undergo Pd-catalyzed coupling with arylboronic acids. rsc.orgrsc.org This reaction selectively replaces a chlorine atom on the pyridazine ring with an aryl group, demonstrating the utility of this compound as a core scaffold.

The general catalytic cycle for such a reaction involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the substituted this compound substrate.

Transmetallation: The aryl group from the arylboronic acid is transferred to the palladium center.

Reductive Elimination: The newly formed C-C bond is created as the product is released, and the Pd(0) catalyst is regenerated. nih.gov

Example of this compound Derivative as a Catalytic Substrate

| Reaction Component | Specific Example | Role |

| Substrate | Tris(1,2,3-triazolyl)-substituted perchloropyridine | Electrophile in the catalytic cycle. rsc.orgrsc.org |

| Reagent | Arylboronic acids (e.g., 4-formylphenylboronic acid) | Source of the new aryl group. rsc.orgrsc.org |

| Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling reaction. rsc.orgrsc.org |

| Product | Biaryl-embedded poly(1,2,3-triazoles) | Complex molecule formed via C-C bond formation. rsc.orgrsc.org |

This application highlights the role of the this compound framework as a versatile building block in modern synthetic chemistry, enabled by its reactivity in catalytic cycles.

Advanced Spectroscopic Characterization Techniques for Perchloropyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Detailed structural elucidation of organic molecules heavily relies on NMR spectroscopy. However, specific studies applying advanced NMR techniques to perchloropyridazine are scarce.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR)

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for determining the connectivity and spatial relationships of atoms within a molecule. nih.gov For complex structures, these methods are often indispensable. researchgate.netscispace.com While research on various pyridazine (B1198779) derivatives utilizing 1D and 2D NMR methods exists, specific multi-dimensional NMR data for this compound, which would provide unambiguous assignment of its carbon and potential residual proton signals, is not documented in the available literature. frontiersin.org Theoretical computational studies can predict NMR spectra, but experimental verification for this compound is lacking. acs.org

Solid-State NMR Spectroscopy of this compound-Containing Materials

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid phase, which can differ significantly from the solution state. mdpi.com This technique is particularly useful for insoluble polymers or crystalline materials. While ssNMR has been applied to various organic and inorganic materials, including those containing pyridine-like structures, there are no specific reports on the solid-state NMR analysis of this compound or materials containing it. tcichemicals.comgoogle.com Such studies would be crucial for understanding its crystal packing and polymorphic forms.

Paramagnetic NMR Spectroscopy (if metal complexes are formed)

Paramagnetic NMR spectroscopy is a specialized technique used to study molecules containing unpaired electrons, such as transition metal complexes. uminho.ptmdpi.comresearchgate.net This method can provide unique insights into the electronic structure and geometry of such complexes. triprinceton.org The formation of metal complexes with this compound as a ligand could potentially be studied using this technique. However, the synthesis and subsequent paramagnetic NMR characterization of such complexes have not been reported in the available scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing IR and Raman techniques, is fundamental for identifying functional groups and probing molecular structure. researchgate.netsemanticscholar.org The selection rules for IR and Raman spectroscopy are complementary, with IR activity depending on a change in dipole moment and Raman activity on a change in polarizability during a vibration. acs.org

Analysis of Molecular Vibrations and Functional Group Identification

The vibrational modes of a molecule provide a unique "fingerprint." For this compound, one would expect to observe characteristic vibrations for the C-Cl bonds and the pyridazine ring system. While studies on the vibrational spectra of less chlorinated pyridazines, such as 3,6-dichloropyridazine (B152260) and 3,4,5-trichloropyridazine, have been conducted and their spectra assigned with the aid of theoretical calculations, a similar detailed analysis for this compound is not available. These studies on related compounds provide a basis for what might be expected, but direct experimental data for this compound is necessary for a definitive analysis.

Investigating Intermolecular and Intramolecular Interactions

Changes in vibrational frequencies and band shapes can reveal information about intermolecular and intramolecular interactions, such as hydrogen bonding or crystal packing effects. A comparative analysis of the IR and Raman spectra of this compound in different phases (e.g., solid vs. solution) or in co-crystals could elucidate these interactions. However, such comparative spectroscopic studies on this compound have not been documented.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Investigations

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides critical insights into the electronic structure and excited-state properties of this compound and its derivatives. These techniques probe the transitions of electrons between different energy levels within the molecule upon absorption of light. msu.edu

Characterization of Electronic Transitions and Energy Levels

The absorption of ultraviolet and visible light by organic molecules like this compound corresponds to the excitation of outer electrons to higher energy orbitals. msu.edu These transitions typically involve π, σ, and n (non-bonding) electrons. shu.ac.uk For unsaturated molecules containing heteroatoms, such as pyridazines, the most significant transitions are often n → π* and π → π*. shu.ac.ukmvpsvktcollege.ac.in

The n → π* transitions, which involve the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, are generally of lower energy and intensity. shu.ac.uk The π → π* transitions, which excite an electron from a bonding π orbital to an anti-bonding π* orbital, are typically more intense. shu.ac.uk The presence of chlorine atoms in this compound influences the energy of these transitions through inductive and resonance effects, often leading to a bathochromic (red) shift compared to the parent pyridazine molecule.

The electronic properties of pyridazine derivatives can be significantly tuned by the introduction of different functional groups. For instance, donor-acceptor substituted pyridazines have been shown to exhibit intramolecular charge transfer (ICT) bands in their UV-Vis spectra. scholarsresearchlibrary.com This ICT character is crucial for applications in optoelectronics. scholarsresearchlibrary.com

Table 1: Representative Electronic Transitions in Pyridazine Derivatives

| Derivative Type | Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

| Donor-Acceptor Pyridazines | Intramolecular Charge Transfer (ICT) | 400 - 600 | 1,000 - 10,000 | scholarsresearchlibrary.com |

| General Organic Molecules | n → π | 200 - 700 | 10 - 100 | shu.ac.uk |

| General Organic Molecules | π → π | 200 - 700 | 1,000 - 10,000 | shu.ac.uk |

Note: This table provides general ranges for related compounds as specific data for this compound was not found.

Photophysical Properties and Luminescence Behavior (e.g., Stokes Shifts)

Photoluminescence (PL) spectroscopy investigates the light emitted by a molecule after it has absorbed photons and entered an excited electronic state. This emission, also known as fluorescence or phosphorescence, provides information about the excited state's nature and decay pathways. mdpi.com

For many pyridazine derivatives, fluorescence is a key characteristic. researchgate.net The difference between the maximum absorption wavelength (λ_abs) and the maximum emission wavelength (λ_em) is known as the Stokes shift. scholarsresearchlibrary.com A large Stokes shift is often indicative of a significant change in geometry between the ground and excited states, which is common in molecules exhibiting intramolecular charge transfer. scholarsresearchlibrary.com

The photophysical properties of pyridazine derivatives are highly sensitive to their molecular structure and environment. For example, the introduction of donor and acceptor moieties can lead to thermally activated delayed fluorescence (TADF). mdpi.comnih.gov In some cases, the emission color of pyridazine derivatives can be tuned by external stimuli, such as pH changes, leading to multicolor fluorescence. acs.org

The study of unsymmetrical azine dyes, which share structural similarities with pyridazine derivatives, has shown that substituent and solvent effects can significantly modulate their photophysical properties, including their Stokes shifts. rsc.org For instance, electron-withdrawing groups can increase the red shift in fluorescence emission. rsc.org

Table 2: Illustrative Photophysical Properties of Functionalized Pyridazine Derivatives

| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Lifetime (ns) | Reference |

| 2PO-PYD | Toluene | - | 534 | - | 93 | mdpi.com |

| 2AC-PYD | Toluene | - | 609 | - | 143 | mdpi.com |

| TPP (neutral) | - | - | 406 | - | - | acs.org |

| TPP (protonated) | - | - | 630 | 224 | - | acs.org |

| Pyridazine Derivative P2 | - | - | 489.31 | 112.11 | - | scholarsresearchlibrary.com |

Note: This table presents data for various pyridazine derivatives to illustrate the range of observed photophysical behaviors.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact (EI), which can cause the resulting molecular ion to fragment in a predictable manner. libretexts.org

The fragmentation pattern is a unique fingerprint of a molecule and provides valuable structural information. For halogenated compounds like this compound, the isotopic distribution of the halogens leads to characteristic patterns in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uk Therefore, a molecule containing one chlorine atom will show two peaks in the molecular ion region, separated by two m/z units, with a relative intensity ratio of 3:1 (M+ and M+2). chemguide.co.uk For a molecule with four chlorine atoms, like this compound, the isotopic pattern will be more complex, reflecting the statistical probability of the different combinations of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the this compound molecular ion would likely involve the loss of chlorine atoms or the cleavage of the pyridazine ring. The stability of the resulting fragment ions will dictate the major peaks observed in the mass spectrum. Aromatic systems, like pyridazine, tend to produce a relatively stable molecular ion. libretexts.org

**Table 3: Predicted Isotopic Pattern and Potential Fragments for this compound (C₄Cl₄N₂) **

| Ion | m/z (for ³⁵Cl) | Description | Predicted Relative Intensity | Reference |

| [C₄Cl₄N₂]⁺ | 218 | Molecular Ion | Complex pattern due to 4 Cl atoms | chemguide.co.uk |

| [C₄Cl₃N₂]⁺ | 183 | Loss of a chlorine radical | - | libretexts.org |

| [C₃Cl₂N₂]⁺ | 148 | Ring fragmentation | - | libretexts.org |

| [Cl]⁺ | 35 | Chlorine ion | 3:1 ratio for ³⁵Cl/³⁷Cl | chemguide.co.uk |

X-ray Based Spectroscopic and Diffraction Methods

X-ray based techniques are instrumental in determining the elemental composition and electronic structure of materials.

X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. acs.org It works by irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. Electrons from higher energy orbitals then fill the vacancies, emitting secondary X-rays with energies characteristic of each element. acs.org

For this compound, XRF would be highly effective in confirming the presence and quantifying the amount of chlorine. The technique is highly specific to the element being analyzed. acs.org However, XRF does not provide information about the chemical bonding or molecular structure. It is important to note that lighter elements like carbon and nitrogen produce low-energy fluorescence photons that are difficult to detect with standard equipment. libretexts.org The presence of chlorine, a "low Z element," would yield distinct K-line peaks in the XRF spectrum. libretexts.org The interpretation of XRF spectra can be complicated by factors such as Bremsstrahlung and Compton scattering. libretexts.org

X-ray Absorption Spectroscopy (XAS): XANES and NEXAFS for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. nih.govrsc.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). esrf.fr

NEXAFS spectroscopy involves the excitation of a core-level electron to unoccupied or partially occupied molecular orbitals. cornell.edu The resulting spectrum provides detailed information about the bonding environment and electronic structure of the absorbing atom. cornell.edu For this compound, NEXAFS at the nitrogen K-edge could reveal information about the N 1s → π* transitions. Studies on related azine molecules like pyridine (B92270) and pyrazine (B50134) have shown that the positions and intensities of these peaks are sensitive to the chemical environment of the nitrogen atoms. researchgate.net Similarly, NEXAFS at the chlorine K-edge would provide insights into the electronic environment of the chlorine atoms and their bonding to the pyridazine ring. The interpretation of NEXAFS spectra is often aided by theoretical calculations. acs.org

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for investigating the crystalline structure of materials. anton-paar.commalvernpanalytical.com It provides detailed information about the atomic arrangement, crystal system, lattice parameters, and phase purity of a compound. anton-paar.commalvernpanalytical.com The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays scattered by the ordered atomic planes within a crystal, a phenomenon described by Bragg's Law. anton-paar.comresearchgate.net

Powder X-ray Diffraction (PXRD) is employed for polycrystalline or powdered samples to identify crystalline phases and assess sample purity. anton-paar.com The resulting diffraction pattern serves as a unique fingerprint for the crystalline material.

The data obtained from XRD analysis is crucial for understanding the structure-property relationships in this compound derivatives.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

| Calculated Density (mg/m³) | 1.573 |

Electron Microscopy Techniques for Material Morphology and Elemental Mapping

Electron microscopy techniques are vital for visualizing the morphology and determining the elemental composition of materials at high resolution. carleton.eduatriainnovation.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for morphological characterization. carleton.eduwikipedia.org SEM provides detailed images of the sample's surface topography and morphology. carleton.eduresearchgate.net In this technique, a focused beam of high-energy electrons scans the surface of the specimen, generating various signals from the electron-sample interactions. carleton.edu Secondary electrons are primarily used to create images that reveal surface texture, while backscattered electrons can provide contrast based on the atomic number of the elements present, helping to distinguish different phases. thermofisher.com For a crystalline sample of this compound, SEM would be used to study its crystal habit, surface features, particle size, and size distribution. mdpi.com

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of a material. wikipedia.orgnanoscience.com A broad beam of electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick), and an image is formed from the electrons that pass through. wikipedia.org TEM can reveal details at the atomic scale, allowing for the direct observation of crystal lattice fringes, defects, dislocations, and grain boundaries. nanoscience.comuniv-rennes.fr For this compound, TEM could be used to assess the degree of crystallinity and identify any nanoscale structural imperfections. univ-rennes.fr

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often integrated with SEM or TEM, used for elemental analysis and chemical characterization. wikipedia.orgbruker.comthermofisher.com When the high-energy electron beam strikes the sample, it can cause the ejection of an inner-shell electron from an atom. An electron from a higher energy shell then fills the vacancy, releasing the excess energy as an X-ray. bruker.com

The energy of the emitted X-ray is characteristic of the element from which it originated. wikipedia.org The EDX detector measures the energy and intensity of these X-rays, generating a spectrum that shows the elemental composition of the sample. nih.gov This technique can detect elements from carbon to uranium, typically in quantities as low as 0.1 wt%. barc.gov.in For this compound (C₄Cl₄N₂), an EDX analysis would confirm the presence of carbon, nitrogen, and chlorine. By scanning the electron beam across the sample, elemental maps can be generated, illustrating the spatial distribution of each element and confirming the homogeneity of the compound. bruker.com

Table 2: Expected Elemental Composition of this compound (C₄Cl₄N₂) from EDX Analysis

| Element | Symbol | Atomic Weight (amu) | Theoretical Weight % |

| Carbon | C | 12.01 | 22.15 |

| Chlorine | Cl | 35.45 | 65.36 |

| Nitrogen | N | 14.01 | 12.49 |

Theoretical and Computational Chemistry Studies of Perchloropyridazine

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a system. nih.gov For a relatively rigid molecule like perchloropyridazine, MD simulations can be used to study its vibrational modes and its interactions with solvent molecules or other species in a condensed phase. nih.govyoutube.com

Simulations would involve placing the this compound molecule in a simulation box, often with an explicit solvent, and running the simulation for a sufficient length of time (e.g., nanoseconds) to observe its dynamic behavior at a given temperature and pressure. ijpras.com This approach allows for the study of how the molecule explores its conformational space and interacts with its environment, which is crucial for understanding its behavior in realistic chemical systems. nih.gov

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.comresearchgate.net By mapping the potential energy surface (PES) that connects reactants and products, it is possible to identify transition states and intermediates, thereby providing a complete picture of the reaction pathway. mdpi.com

A key step in studying a reaction mechanism is the location of the transition state (TS), which is a first-order saddle point on the potential energy surface. github.iomcmaster.ca Various algorithms are used to optimize the geometry of the transition state. uni-muenchen.dearxiv.org Once a candidate TS structure is found, a frequency calculation is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uni-muenchen.de

Following the identification of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.descm.com The IRC is the minimum energy path on the potential energy surface that connects the transition state to the reactants and products. mdpi.commissouri.edu By tracing this path, chemists can confirm that the located transition state indeed connects the desired reactants and products and can visualize the geometric changes that occur throughout the reaction. scm.comresearchgate.net This provides a detailed, step-by-step understanding of the molecular transformations involved in a chemical process involving this compound.

Kinetic and Thermodynamic Parameters from Computational Data

Computational chemistry provides powerful tools for investigating the reaction mechanisms and energetic landscapes of chemical processes. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations can be used to determine the kinetic and thermodynamic parameters for reactions like thermal decomposition (thermolysis) or formation pathways. These studies typically involve locating transition states on the potential energy surface to calculate activation energies (Ea), enthalpies of activation (ΔH), and Gibbs free energies of activation (ΔG). Thermodynamic parameters for reactions, including enthalpy (ΔH_reaction), entropy (ΔS_reaction), and Gibbs free energy (ΔG_reaction), are calculated from the optimized geometries and vibrational frequencies of reactants and products.

However, a review of the available scientific literature indicates that specific computational studies detailing the kinetic and thermodynamic parameters for the gas-phase pyrolysis or other decomposition pathways of this compound have not been extensively reported. While computational analyses of thermolysis have been performed for other nitrogen-containing heterocycles and energetic materials, dedicated research providing these specific data points for this compound is not readily accessible. rsc.org

Computational Prediction of Spectroscopic Parameters

Computational methods are integral to the prediction and interpretation of various spectroscopic data, providing insights that complement and guide experimental work.

The prediction of NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of nuclei. researchgate.net These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of predicted NMR shifts depends heavily on the chosen functional, basis set, and the inclusion of environmental effects, such as solvents, often modeled using a Polarizable Continuum Model (PCM). nih.gov For chlorinated and nitrogen-containing aromatic systems, precise prediction of ¹³C and ¹⁵N NMR spectra can elucidate electronic structure and substituent effects.

Despite the availability of these robust computational methods, specific studies presenting the calculated ¹³C and ¹⁵N NMR chemical shifts for this compound were not identified in a survey of published research. While computational NMR data exists for various other chlorinated compounds and pyridazine (B1198779) derivatives, a dedicated theoretical NMR analysis for 3,4,5,6-tetrachloropyridazine is not available in the reviewed literature. researchgate.netnih.govresearchgate.net

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for molecular structure characterization. DFT calculations are widely employed to compute the harmonic vibrational frequencies, IR intensities, and Raman activities of molecules. spectroscopyonline.com These calculations provide a complete set of vibrational modes, which can be assigned to specific molecular motions such as stretching, bending, and torsional vibrations.

For chlorinated pyridazine derivatives, computational studies have been successfully used to interpret experimental spectra. A common methodology involves geometry optimization and frequency calculation using a functional like B3LYP with a basis set such as 6-311G(d,p). nih.gov Due to the approximations inherent in the harmonic model and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To improve agreement, a uniform scaling factor is typically applied to the computed frequencies. mdpi.com

A computational study on the related molecule 3-chloro-6-methoxypyridazine (B157567) illustrates this approach. nih.gov The calculated vibrational frequencies were used to make detailed assignments of the experimental IR and Raman bands. Key vibrational modes for chlorinated pyridazines include the C-Cl stretching and bending modes, pyridazine ring stretching and deformation modes, and ring breathing vibrations. The computational analysis allows for unambiguous assignment of these modes, which can be complex in congested regions of the experimental spectra.

Below is a representative table illustrating the types of results obtained from such computational studies for chlorinated pyridazines.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| Pyridazine Ring Stretching | 1550 | 1555 |

| Pyridazine Ring Stretching | 1405 | 1410 |

| C-Cl Stretching | 830 | 835 |

| C-Cl Stretching | 710 | 715 |

| Ring Breathing | 1015 | 1020 |

| Ring Deformation | 620 | 625 |

Note: The data in this table is illustrative and based on typical values for chlorinated pyridazines, not specific to this compound.

Time-dependent density functional theory (TD-DFT) is the most prevalent computational method for simulating electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com By convoluting the calculated transitions with a Gaussian or Lorentzian function, a theoretical spectrum can be generated that is directly comparable to experimental results.

Computational studies on related heterocyclic systems demonstrate that perchlorination can significantly influence the electronic absorption spectrum. For instance, in a study of tetrapyrazinoporphyrazine and its perchlorinated derivative, chlorination led to a stabilization of the LUMO (Lowest Unoccupied Molecular Orbital) more than the HOMO (Highest Occupied Molecular Orbital), resulting in a smaller HOMO-LUMO gap. uiowa.edu This change typically causes a bathochromic (red) shift in the main absorption bands, such as the Q-band. The TD-DFT calculations accurately modeled these shifts and revealed changes in the number and intensity of observed absorption bands. uiowa.edu

For this compound, TD-DFT calculations would be expected to predict the π→π* and n→π* transitions characteristic of diazine systems. The extensive chlorination would likely shift these transitions compared to the parent pyridazine molecule due to the inductive effects and lone-pair interactions of the chlorine atoms. However, specific TD-DFT studies modeling the UV-Vis or emission spectra of this compound are not detailed in the available literature.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are used to study the dynamic behavior of molecules and their interactions with their environment. dovepress.comnih.gov These simulations can provide insight into intermolecular forces, aggregation behavior, and the structure of condensed phases. mdpi.comsemanticscholar.org Docking studies, while most often used in a biological context, can also be adapted to investigate how a molecule might interact with a surface or within a crystal lattice, focusing on non-covalent interactions like halogen bonding, π-stacking, and van der Waals forces.

For this compound, such studies could elucidate its crystal packing arrangement or its interaction with various chemical species. The presence of four chlorine atoms makes halogen bonding a potentially significant intermolecular interaction governing its solid-state structure. However, a review of the literature did not yield specific molecular dynamics or docking studies focused on the non-biological, chemical intermolecular interactions of this compound.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their associated properties. nih.gov Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are a key component of chemoinformatics. slideshare.net These models are mathematical equations that correlate chemical structure, encoded by numerical descriptors, with a specific property or activity. nih.govmdpi.com For QSPR, these properties are typically physicochemical ones, such as boiling point, solubility, or stability, explicitly excluding biological activity.

The development of a QSPR model for chlorinated pyridazines would involve calculating a variety of molecular descriptors (e.g., topological, electronic, constitutional) for a series of related compounds and using statistical methods to build a predictive model for a property of interest. Such models could be valuable for estimating the properties of new or untested compounds like this compound without the need for experimental measurement.

Despite the utility of these approaches, no specific chemoinformatics or QSPR studies focused on predicting the physicochemical properties (excluding biological activity) of this compound or a series of chlorinated pyridazines were found in the surveyed scientific literature.

Coordination Chemistry of Perchloropyridazine

Perchloropyridazine as a Ligand in Metal Complexes

This compound's utility as a ligand stems from the presence of nitrogen atoms with lone pairs of electrons, which can form coordinate bonds with metal centers. chemguide.co.ukatlanticoer-relatlantique.ca The study of these interactions is crucial for understanding the fundamental principles of coordination chemistry and for the potential design of new materials with specific catalytic, electronic, or magnetic properties. The formation of a complex involves the reaction between a Lewis acid (the metal ion) and a Lewis base (the ligand), resulting in a coordinate covalent bond. atlanticoer-relatlantique.cadacollege.org

This compound can coordinate to metal centers in several ways, primarily through its nitrogen atoms. chemguide.co.uk The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. researchgate.net

Monodentate Coordination: The most common coordination mode involves one of the pyridazine (B1198779) nitrogen atoms donating its lone pair of electrons to the metal center. This results in a simple M-N bond. chemguide.co.uk

Bidentate Bridging Coordination: this compound can act as a bridging ligand, connecting two metal centers. In this mode, each nitrogen atom coordinates to a different metal ion, forming a "bridge" between them. This can lead to the formation of polynuclear complexes or coordination polymers.

The specific binding site is typically the nitrogen atom due to the availability of its lone pair for donation. The high degree of chlorination in this compound can influence its electronic properties and, consequently, its coordinating ability.

The synthesis of this compound metal complexes generally involves the reaction of this compound with a suitable metal salt in an appropriate solvent. sysrevpharm.orgjscimedcentral.com Common methods include:

Direct Reaction: A straightforward approach involves mixing stoichiometric amounts of this compound and the metal salt in a solvent where both are soluble. The resulting complex may precipitate out of the solution or be isolated by evaporation of the solvent. jscimedcentral.com

Refluxing: Heating the reaction mixture under reflux can provide the necessary energy to overcome activation barriers and facilitate the formation of the complex. sysrevpharm.org This technique is often employed to ensure complete reaction and improve the yield and crystallinity of the product. sysrevpharm.org

The isolation and purification of the synthesized complexes are typically achieved through filtration, washing with appropriate solvents to remove unreacted starting materials, and recrystallization to obtain pure crystals suitable for characterization. sysrevpharm.orgjscimedcentral.com

A general synthetic procedure can be described as follows: A solution of the metal salt (e.g., a metal chloride or nitrate) in a solvent like ethanol (B145695) or acetonitrile (B52724) is added to a solution of this compound in the same or a compatible solvent. The mixture is then stirred at a specific temperature for a set period. The resulting solid product is collected by filtration, washed, and dried. sysrevpharm.orgjscimedcentral.com

Coordination compounds, including those with this compound, can exhibit isomerism, where two or more compounds have the same chemical formula but different arrangements of atoms. libretexts.orgcareerendeavour.com

Geometric Isomerism: In square planar or octahedral complexes containing other ligands in addition to this compound, cis-trans isomerism can occur. studymind.co.ukchemguide.co.uk This arises from the different possible spatial arrangements of the ligands around the central metal ion. Cis isomers have similar ligands adjacent to each other, while trans isomers have them on opposite sides. chemguide.co.uk

Linkage Isomerism: While less common for this compound itself, if a complex contains ambidentate ligands (ligands that can coordinate through different atoms), linkage isomerism is possible. libretexts.org

The characterization of these isomers is crucial as they often possess distinct physical and chemical properties. libretexts.org

This compound in the Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Without primary research detailing the synthesis and characterization of metal complexes with this compound, any discussion on their reactivity, such as ligand exchange mechanisms or rates, would be purely speculative. chemguide.co.uklibretexts.orgchemistrystudent.comsavemyexams.comscribd.com Similarly, an analysis of the redox chemistry would require electrochemical data, such as cyclic voltammetry, to determine the redox potentials of metal-perchloropyridazine systems, which are not available. mdpi.comorientjchem.orgresearchgate.netnih.gov

Furthermore, the application of this compound as a linker in coordination polymers or MOFs necessitates evidence of its use in the synthesis of such extended structures, including crystal structure data and analysis of the resulting material's properties. numberanalytics.comfrontiersin.orgnih.govadamasuniversity.ac.in This information does not appear to be present in the accessible scientific literature.

Therefore, due to the absence of specific and detailed scientific data on this compound's coordination chemistry, it is not possible to generate the requested in-depth and scientifically accurate article.

Advanced Materials Science Applications of Perchloropyridazine

Utilization in Polymer and Coating Development

While direct evidence of perchloropyridazine's use in polymer and coating development is not available in current literature, the inherent properties of the pyridazine (B1198779) ring suggest its potential as a valuable component in designing advanced polymers and coatings. The two nitrogen atoms in the pyridazine ring impart polarity and the ability to participate in hydrogen bonding, which can be leveraged to enhance the properties of polymer matrices.

Incorporation as a Monomer or Cross-linking Agent

The pyridazine moiety can be functionalized with reactive groups, such as vinyl, epoxy, or amino groups, to enable its use as a monomer in polymerization reactions. The incorporation of the polar pyridazine unit into a polymer backbone could significantly alter the polymer's physical and chemical properties, including its solubility, thermal stability, and adhesion to substrates. For instance, the introduction of pyridazine units could enhance the affinity of the polymer for polar surfaces, making it a potentially useful component in adhesive and coating formulations.

Furthermore, if functionalized with two or more reactive groups, pyridazine derivatives could act as cross-linking agents. Cross-linking is a critical process for improving the mechanical strength, thermal resistance, and chemical resistance of polymers. A pyridazine-based cross-linker could create a network structure with unique properties due to the specific geometry and electronic nature of the pyridazine ring.

Design of this compound-Integrated Polymer Matrices for Enhanced Properties

Integrating the pyridazine scaffold into polymer matrices could lead to materials with enhanced functionalities. The electron-deficient nature of the pyridazine ring can influence the electronic properties of the resulting polymer, which could be beneficial for applications in electronics and optics. Moreover, the ability of the nitrogen atoms to coordinate with metal ions could be exploited to create polymer-metal composite materials with catalytic or sensing capabilities.

The table below outlines the potential effects of incorporating pyridazine moieties into polymer matrices.

| Property Enhancement | Potential Mechanism |

| Adhesion | Increased polarity and hydrogen bonding capability due to the nitrogen atoms in the pyridazine ring. |

| Thermal Stability | The rigid aromatic structure of the pyridazine ring can increase the glass transition temperature of the polymer. |

| Mechanical Strength | Use as a cross-linking agent to create a more robust polymer network. |

| Chemical Resistance | A denser, cross-linked polymer network can reduce the penetration of solvents and chemicals. |

| Optical Properties | The electronic transitions of the pyridazine ring can be tailored to create polymers with specific light absorption or emission characteristics. |

| Conductivity | The electron-deficient nature of the pyridazine ring could be utilized in the design of conductive polymers. |

Integration into Functional Materials

The unique electronic and structural characteristics of the pyridazine ring make it a promising building block for a variety of functional materials. Research into pyridazine derivatives has demonstrated their potential in optoelectronics, sensing, and catalysis.

Optoelectronic Materials (e.g., Fluorophores and Luminescent Solar Concentrators)

The development of smart luminescent materials is a significant area of research. A D-A (donor-acceptor) type pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), has been shown to exhibit "turn-on" fluorescence in the presence of acid. nih.gov The protonation of the pyridazine ring leads to a significant color change in the emitted light, from blue to orange-red. nih.gov This property allows for the creation of a single molecule that can produce a spectrum of emission colors, including white light, through controlled protonation. nih.gov

Imidazo[1,2-b]pyridazine (B131497) has been utilized as an electron-transporting unit in the development of bipolar host materials for high-performance red-phosphorescent organic light-emitting devices (OLEDs). acs.org The inherent electron-transporting capability and thermal stability of the imidazo[1,2-b]pyridazine moiety contribute to the efficiency of these devices. acs.org

The following table summarizes the photophysical properties of a pyridazine derivative.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stimulus for Fluorescence |

| 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) | Not specified | 406 (neutral) to 630 (acidified) | Acid |

While not directly involving this compound, the principles of using electron-deficient nitrogen-containing heterocycles are relevant. The development of luminescent materials often involves creating molecules with intramolecular charge transfer (ICT) characteristics, where electron-donating and electron-accepting moieties are linked. The electron-withdrawing nature of the pyrazine (B50134) and quinoxaline (B1680401) rings, which are structurally related to pyridazine, has been exploited in the design of luminescent materials for optoelectronic devices. fao.org

Sensing Materials (e.g., Gas Storage and Separation)

The sensitivity of the fluorescence of certain pyridazine derivatives to their chemical environment makes them suitable for sensing applications. The aforementioned 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) has been used to create a sensor film for the detection of trifluoroacetic acid (TFA) with high sensitivity and reversibility. nih.gov This demonstrates the potential of pyridazine-based materials in the development of chemical sensors.

While specific applications of this compound in gas storage and separation have not been reported, the porous nature of some metal-organic frameworks (MOFs) incorporating nitrogen-containing ligands suggests a potential avenue for research. The nitrogen atoms of the pyridazine ring could act as binding sites for gas molecules.

Catalytic Applications as Ligands or Precursors

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that can coordinate with metal ions, making pyridazine derivatives excellent candidates for use as ligands in catalysis. While there is no specific literature on this compound as a catalyst ligand, the broader class of pyridazine-containing ligands has been explored. The electronic properties and steric bulk of substituents on the pyridazine ring can be tuned to modulate the activity and selectivity of the resulting metal catalyst.

Perchloropyridine, a closely related chlorinated heterocycle, has been used as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This suggests that perchlorinated aza-heterocycles can serve as valuable building blocks in the synthesis of more complex molecules with potential catalytic applications.

The : An Uncharted Territory

Despite significant interest in the development of novel materials for advanced applications, a thorough review of available scientific literature reveals a notable absence of research focused on the chemical compound this compound in the realms of nanomaterials, composites, and the exploration of its structure-property relationships in materials science. While the broader field of pyridazine chemistry is well-established, particularly in medicinal chemistry, the specific applications of its fully chlorinated derivative, this compound, in advanced materials science appear to be a largely unexplored area.

Our comprehensive search for peer-reviewed research and scholarly articles did not yield any specific studies detailing the synthesis of this compound-based nanostructures. The methodologies for creating nanostructures from various organic and inorganic compounds are extensive, often involving techniques such as self-assembly, templating, and various deposition methods. However, the application of these techniques to this compound has not been documented.

Similarly, information regarding the incorporation of this compound into nanocomposites and the subsequent analysis of interfacial interactions is not present in the current body of scientific literature. The performance of nanocomposites is heavily dependent on the interactions between the filler material and the polymer matrix. Understanding these interactions is crucial for designing materials with enhanced properties. Without experimental or theoretical studies, any discussion on the dispersion of this compound in nanocomposites and its interfacial behavior would be purely speculative.

Furthermore, the exploration of structure-property relationships in materials derived from this compound is another area that remains to be investigated. Establishing these relationships is a fundamental aspect of materials science, as it allows for the rational design of new materials with tailored functionalities. The influence of the highly chlorinated pyridazine ring on the electronic, thermal, and mechanical properties of polymers or other material systems has not been reported.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.